molecular formula C19H19ClN4O2 B2515161 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895639-04-0

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2515161
CAS No.: 895639-04-0
M. Wt: 370.84
InChI Key: RITLDQSXHFRNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide linker to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-26-17-8-6-5-7-16(17)21-19(25)18-13(3)24(23-22-18)14-10-9-12(2)15(20)11-14/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITLDQSXHFRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 345.81 g/mol

This compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Research has shown that triazole derivatives demonstrate significant antimicrobial properties. A study indicated that similar compounds within this class exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

Recent research has highlighted the potential of triazole-containing compounds as antimalarials. A study evaluated derivatives of 1,2,3-triazole for their activity against Plasmodium falciparum, revealing some compounds with IC50 values below 5 µM and favorable selectivity indices . While the specific compound's antimalarial activity remains to be explored, the findings from related studies indicate a promising avenue for future research.

Cytotoxicity and Safety Profile

The cytotoxic effects of triazole derivatives have been assessed using various mammalian cell lines. Compounds similar to our target have shown low cytotoxicity (CC50 > 100 μM) and did not induce hemolysis at tested doses . This safety profile is crucial for developing therapeutic agents with minimal side effects.

Study on Antimicrobial Properties

A recent investigation into similar triazole compounds reported significant antimicrobial activity against clinical strains of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL . This study underscores the potential of modifications in the triazole structure to enhance antibacterial efficacy.

Evaluation of Anticancer Activity

In a comparative study of various quinoxaline derivatives, some exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The most active quinoxaline derivative showed IC50 values of 1.9 µg/mL against HCT-116 cells . Such findings suggest that our target compound may also possess similar anticancer properties warranting further investigation.

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeCompound ClassIC50/ MIC ValuesReference
AntimicrobialTriazole Derivatives0.25 - 4 µg/mL
AnticancerQuinoxaline Derivatives1.9 - 3.23 µg/mL
AntimalarialTriazole Derivatives< 5 µM

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential. Studies have shown that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 . The compound's ability to induce apoptosis and inhibit tumor growth is of particular interest in drug design for cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been explored extensively. Compounds with similar frameworks have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This application is crucial for developing treatments for chronic inflammatory diseases.

Fungicides

Triazole compounds are widely used as fungicides in agriculture due to their effectiveness against a range of fungal pathogens. They function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The application of triazoles can significantly improve crop yields by controlling fungal diseases .

Herbicides

Some derivatives of triazoles have shown herbicidal activity, making them valuable in weed management strategies. Their selective toxicity towards certain plant species allows for effective weed control without harming crops .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Study 2Anticancer ActivityShowed that structural modifications enhance cytotoxic effects on cancer cell lines (HCT-116, MCF-7), leading to increased apoptosis rates .
Study 3Agricultural UseIdentified as a promising candidate for fungicide development, effective against common agricultural pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Data (Yield, mp, etc.) Biological Relevance
Target Compound : 1-(3-Chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 3-Cl-4-MePh; R2: 5-Me; R3: 2-EtOPh C19H19ClN4O2* ~378.84* N/A (inferred) Potential kinase/Wnt pathway modulation
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 3-Cl-4-MePh; R2: 5-Me; R3: 2-MePh C18H17ClN4O 340.81 N/A Unreported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole core; R: 4-cyano, 3-Me, 5-Cl C21H15ClN6O 402.83 Yield: 68%; mp: 133–135°C Anticancer/antibacterial screening
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 4-iPrPh; R2: 5-Me; R3: 2-EtOPh C21H24N4O2 364.44 N/A Structural analog for SAR studies
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide R1: 2-FPh; R2: 5-iPr; R3: quinolin-2-yl C21H19FN5O 376.41 Yield: 62–71% Wnt/β-catenin pathway inhibition

Structural and Electronic Effects of Substituents

  • Chlorine’s electronegativity may also influence electronic interactions in target binding .
  • Ethoxy vs. Methoxy/Me Groups : The 2-ethoxyphenyl substituent introduces steric bulk and moderate electron-donating effects compared to smaller groups like 2-methylphenyl () or 4-fluorophenyl (). Ethoxy’s extended alkyl chain may impact solubility and metabolic stability .
  • Triazole Core : The 1,2,3-triazole ring provides rigidity and hydrogen-bonding capacity, critical for interactions with biological targets such as kinases or β-catenin .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation of precursors like nitriles and hydrazines .
  • Step 2: Functionalization of the triazole ring with chloro-methylphenyl and ethoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Critical Conditions: Use of polar aprotic solvents (e.g., DMF, acetonitrile), temperatures between 60–100°C, and catalysts like K₂CO₃ or Pd-based systems to enhance regioselectivity and yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be prioritized?

  • 1H/13C NMR: Prioritize signals for the triazole ring (δ ~7.5–8.5 ppm for protons), ethoxy group (δ ~1.3–1.5 ppm for CH₃), and chloro-methylphenyl substituents (δ ~2.3 ppm for CH₃) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 386.8) and fragmentation patterns to validate the structure .
  • IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

  • In vitro cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations of 1–100 µM .
  • Antimicrobial testing: Assess against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens via broth microdilution .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of triazole ring formation during synthesis?

  • Methodology: Use DFT calculations to predict thermodynamic stability of regioisomers. Experimentally, adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., CuI vs. Ru-based systems) to favor the 1,4-disubstituted triazole over 1,5-isomers .
  • Validation: Monitor reaction progress via TLC and isolate intermediates for NMR comparison with computational predictions .

Q. What challenges arise in resolving contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Case Example: Anomalous splitting in ethoxyphenyl protons may indicate rotameric equilibria. Use variable-temperature NMR (VT-NMR) to stabilize conformers and assign signals correctly .
  • Mitigation: Cross-validate with HSQC/HMBC experiments to trace coupling pathways and confirm substituent positions .

Q. How can SHELX/WinGX be applied to determine the crystal structure of this compound?

  • Procedure:
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data up to 0.8 Å resolution.
    • Structure Solution: Employ SHELXD for direct methods or SHELXT for dual-space algorithms to phase the structure .
    • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use WinGX/ORTEP for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Challenges: Twinning or disordered solvent molecules may require constraints (e.g., SIMU/DELU in SHELXL) during refinement .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Strategy:
    • Substituent Variation: Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to improve lipophilicity and membrane permeability .
    • Triazole Modification: Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl rings to modulate electronic effects and target binding .
  • Evaluation: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) and correlate with Hammett substituent constants .

Q. What in silico approaches predict biological targets prior to experimental validation?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for kinases or cytochrome P450 isoforms .
  • Pharmacophore Modeling: Generate 3D pharmacophores using LigandScout to identify key interactions (e.g., hydrogen bonds with triazole N-atoms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.